L-ribono-1,4-lactone

Descripción general

Descripción

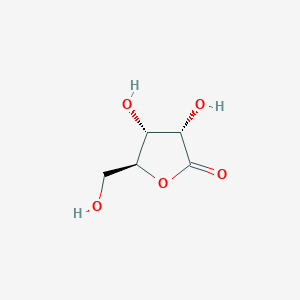

L-ribono-1,4-lactone is a carbohydrate-based lactone with the molecular formula C5H8O5. It is a five-membered ring structure derived from ribonic acid. This compound is significant in various biochemical processes and serves as a building block for the synthesis of numerous bioactive compounds and natural products .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: L-ribono-1,4-lactone can be synthesized through several methods:

Selective Anomeric Oxidation: This method involves the oxidation of unprotected aldoses with bromine.

Dehydrogenation of Alditols and Aldoses: This process is catalyzed by a transition metal complex in the presence of a hydrogen acceptor.

Oxidation Protocols: Protected aldoses with a free anomeric hydroxyl group can be converted into aldonolactones using chromium (VI) reagents or DMSO-based oxidizing systems.

Industrial Production Methods: Industrial production of this compound often involves the aerobic oxidation of unprotected aldoses over heterogeneous catalysts such as Pd/C, Au/C, or a combination of Bi-Pd/C .

Análisis De Reacciones Químicas

Enzymatic Hydrolysis by Amidohydrolases

L-ribono-1,4-lactone-5-phosphate (a phosphorylated derivative) undergoes hydrolysis via phosphotriesterase-like lactonases (PLLs) from the amidohydrolase superfamily. These enzymes, such as BH0225 and Lmo2620, exhibit specificity for phosphorylated lactones:

-

Catalytic efficiency :

Substrate Enzyme (Ms) This compound-5-phosphate BH0225 This compound-5-phosphate Lmo2620

The reaction involves a binuclear zinc center in the enzyme’s active site, coordinating the substrate through hydrogen bonds with conserved residues (Lys217, Arg275) and facilitating nucleophilic water attack on the lactone carbonyl .

Benzylidene Acetal Formation

Reaction with benzaldehyde under acidic or ZnCl-mediated conditions yields 2,3-O-benzylidene or 3,4-O-benzylidene derivatives. For example:

-

2,3-O-(R)-benzylidene-D-ribono-1,4-lactone forms in 55% yield using ZnCl catalysis .

-

3,4-O-(R)-benzylidene-D-ribono-1,5-lactone is obtained in 81% yield under HCl catalysis .

Structural Rearrangements

NMR studies reveal dynamic equilibria between 1,4- and 1,5-lactone forms when benzylidene groups are introduced, influenced by solvent and temperature . For instance:

-

In DMSO, 2,3-O-benzylidene-1,4-lactone undergoes ring expansion to a 1,5-lactone via intermediate hemiacetal formation .

Photochemical Deoxygenation

UV-C irradiation (254 nm) enables regioselective deoxygenation of protected this compound derivatives. Key results:

| Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|

| 2,3,5-Tri-O-benzyl-D-ribono-1,4-lactone | 2-Deoxy-D-ribono-1,4-lactone | 64 | Cyclohexane, UV-C, 20 h |

This reaction proceeds via a Norrish-type II mechanism , involving γ-hydrogen abstraction by the excited carbonyl group, followed by β-scission to eliminate benzaldehyde . Computational studies confirm a low-energy singlet-state pathway (ΔG‡ = 9.1 kJ/mol) .

Stability and Reactivity Insights

-

pH-dependent lactone stability : The lactone ring remains intact at pH 6.0 but hydrolyzes to ribonic acid above pH 8.3 .

-

Metal coordination : Zn ions in enzymes stabilize the transition state during hydrolysis, as shown by X-ray crystallography .

This synthesis of mechanistic and synthetic data underscores this compound’s versatility in organic and enzymatic transformations, with applications spanning medicinal chemistry and biocatalysis.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antiviral Agents

L-Ribono-1,4-lactone serves as a crucial intermediate in the synthesis of C-nucleoside analogues, which are important for developing antiviral drugs. The COVID-19 pandemic has renewed interest in these compounds, particularly in relation to Remdesivir, an adenine C-nucleoside analogue known for its antiviral activity against SARS-CoV-2. Recent studies highlight the use of this compound as a starting material for synthesizing various nucleosides that exhibit antiviral properties .

Synthesis of Bioactive Compounds

The compound is also involved in synthesizing bioactive compounds, including those with potential therapeutic effects against viral infections. For instance, the benzylidene protecting group has been effectively used in synthesizing C-purine nucleosides from this compound . This method allows for better control over the reaction conditions and improves yields of the desired products.

Organic Synthesis

Building Block for Complex Molecules

this compound is recognized as an essential building block in organic synthesis. Its derivatives can be transformed into various functionalized sugars and other complex molecules. Research indicates that it can be converted into 5-O-methyl-D-ribitol and other derivatives through specific reactions with acetone . These derivatives are valuable for further synthetic applications.

Stereoselective Transformations

The compound is also utilized in stereoselective transformations leading to other lactones such as L-Lyxono-1,4-lactone. These transformations are significant for creating chiral centers that are essential in pharmaceuticals . The ability to manipulate the stereochemistry of this compound derivatives enhances its utility in drug design.

Food Science

Flavoring Agents

In food science, this compound is explored for its potential as a flavoring agent due to its fruity odor and creamy dairy-like taste. It can be functionalized to create various flavor compounds that enhance food products . The synthesis of these flavoring agents from renewable resources aligns with current trends toward sustainable food production.

Summary Table of Applications

Case Study 1: Synthesis of C-Nucleosides

Recent investigations have focused on optimizing the synthesis of C-nucleosides using this compound as a starting material. Researchers employed different protecting groups to enhance yields and selectivity. The study demonstrated that using benzylidene protecting groups improved the efficiency of synthesizing desired nucleosides while minimizing side reactions .

Case Study 2: Flavor Compound Development

A study aimed at developing flavor compounds from this compound showed promising results in creating dairy-like flavors through specific functionalization processes. This application not only highlights the compound's versatility but also emphasizes the importance of renewable resources in food production .

Mecanismo De Acción

L-ribono-1,4-lactone interacts with enzymes from the amidohydrolase superfamily, such as BmulJ_04915 from Burkholderia multivorans. These enzymes hydrolyze sugar lactones, including this compound. The compound’s mode of action involves the hydrolysis of its lactone ring, leading to the formation of ribonic acid.

Comparación Con Compuestos Similares

- D-ribono-1,4-lactone

- D-glucono-1,5-lactone

- L-arabino-1,4-lactone

Comparison: L-ribono-1,4-lactone is unique due to its specific interaction with certain enzymes and its role as a precursor for nucleoside analogues. Compared to D-ribono-1,4-lactone and D-glucono-1,5-lactone, this compound has distinct biochemical properties and applications .

Actividad Biológica

L-ribono-1,4-lactone is a five-membered cyclic sugar lactone derived from ribose, playing a significant role in biological systems and synthetic chemistry. This article delves into its biological activity, focusing on its metabolism, enzymatic interactions, and applications in medicinal chemistry.

Chemical Structure and Properties

This compound (CHO) is characterized by a lactone structure that can participate in various biochemical reactions. Its configuration allows it to act as a substrate for several enzymes, particularly those involved in carbohydrate metabolism.

Biological Activity

Metabolic Role:

this compound acts as a metabolite within various biochemical pathways. It is involved in the synthesis of nucleoside analogs, which have been explored for their antiviral properties. The lactone form is crucial as it can be converted into other biologically active compounds through enzymatic reactions.

Enzymatic Interactions:

Research indicates that this compound serves as a substrate for enzymes within the amidohydrolase superfamily. These enzymes catalyze reactions such as hydrolysis and deamination, which are vital for the metabolism of carbohydrates and nucleotides. For instance, studies have shown that certain lactonases can hydrolyze this compound-5-phosphate with high catalytic efficiency (k/K values in the range of ) .

Synthesis and Applications

Nucleoside Analog Synthesis:

this compound is an essential building block in the synthesis of C-nucleosides, which exhibit significant antiviral activity. The use of protecting groups during synthesis has been optimized to enhance yields and selectivity. For example, benzylidene protecting groups have been employed to facilitate the formation of nucleoside derivatives while minimizing side reactions .

Case Studies:

- Antiviral Activity: A study demonstrated that nucleoside analogs synthesized from this compound showed promising antiviral activity against various viruses, including those responsible for COVID-19 .

- Enzyme Characterization: Investigations into the enzymatic pathways involving this compound have revealed its role in metabolic processes across different organisms. For example, lactonases from Mycobacterium tuberculosis have been shown to utilize this compound derivatives effectively .

Research Findings

Propiedades

IUPAC Name |

(3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUOKHACJLGPRHD-HZLVTQRSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1[C@@H]([C@@H](C(=O)O1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of L-ribono-1,4-lactone being a substrate for enzymes like Lmo2620 and Bh0225?

A1: While the specific biological role of this compound itself isn't detailed in the research [], its identification as a substrate for enzymes Lmo2620 and Bh0225 offers valuable insights. These enzymes belong to the amidohydrolase superfamily (AHS) and are found in bacteria like Listeria monocytogenes and Bacillus halodurans []. This discovery suggests that this compound, or closely related phosphorylated sugar lactones, might play a role in the metabolism of these bacteria. Further research is needed to elucidate the precise metabolic pathways involving this compound and the implications for the survival and virulence of these bacterial species.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.